2-amino-7-((2-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one
Description
The compound 2-amino-7-((2-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one is a synthetic chromen-4-one (flavone) derivative characterized by:
- 2-Chlorobenzyloxy substituent at position 7: Introduces steric and electronic effects via the ortho-chlorine atom.
Its molecular formula is C₂₄H₂₀ClNO₅, with a molecular weight of 437.9 g/mol (). Structural analogs often vary in halogen positioning, substituent groups, or functional modifications, which directly influence physicochemical and biological properties.
Properties
IUPAC Name |
2-amino-7-[(2-chlorophenyl)methoxy]-3-(3,4-dimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO5/c1-28-19-10-7-14(11-21(19)29-2)22-23(27)17-9-8-16(12-20(17)31-24(22)26)30-13-15-5-3-4-6-18(15)25/h3-12H,13,26H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAFPWRRGAHOOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4Cl)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-7-((2-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one belongs to the class of chromenone derivatives, which have garnered attention for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 378.83 g/mol. The structural features include a chromenone core substituted with an amino group and a chlorobenzyl ether, which are critical for its biological activity.
Biological Activity Overview
Research has indicated that chromenone derivatives exhibit a range of biological activities:
- Anticancer Activity : Several studies have demonstrated the cytotoxic effects of chromenone derivatives against various cancer cell lines.
- Antimicrobial Properties : These compounds have shown potential as antimicrobial agents against bacteria and fungi.
- Anti-inflammatory Effects : Some derivatives possess anti-inflammatory properties that can be beneficial in treating inflammatory diseases.
Anticancer Activity
A significant focus has been on the anticancer potential of this compound.
Case Studies
-
MCF-7 and MDA-MB-231 Cell Lines : In vitro studies indicated that this compound exhibited notable cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values suggesting effective growth inhibition.
- IC50 Values :
- MCF-7: 15 µM
- MDA-MB-231: 10 µM
- IC50 Values :
- Mechanism of Action : The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analysis.
Antimicrobial Properties
The compound has also been tested for its antimicrobial efficacy:
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate a promising profile for development as an antimicrobial agent.
Anti-inflammatory Effects
In vivo studies using animal models of inflammation demonstrated that the compound significantly reduced edema and inflammatory markers compared to control groups.
Structure-Activity Relationship (SAR)
The presence of specific functional groups in the structure is crucial for its biological activity:
- The amino group at position 2 enhances interaction with biological targets.
- The chlorobenzyl ether contributes to increased lipophilicity, improving cellular uptake.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings from Structural Comparisons
Halogen Positioning :
- The 2-chlorobenzyloxy group in the target compound introduces steric hindrance compared to the 4-chloro isomer (Analog 1). This may reduce enzymatic degradation but could limit binding to flat hydrophobic pockets in target proteins .
Functional Group Modifications: Replacement of the amino group (target compound) with hydroxyl groups (Analog 2) increases polarity but reduces blood-brain barrier penetration. Hydroxyl-rich analogs are more suited for antioxidant applications . Amino-hydroxypropoxy chains (Anti-HCV Derivative 6b) enhance water solubility and antiviral efficacy by facilitating interactions with viral proteases .
However, the absence of the amino-hydroxypropoxy chain may limit its anti-HCV potency . Dichlorobenzyl and furyl substituents (Halogen-Rich Analog) improve metabolic stability but may introduce toxicity risks due to increased lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
